![molecular formula C23H26BrN7O8 B12776362 Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]- CAS No. 71701-29-6](/img/structure/B12776362.png)
Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[2-(2-cyanoethoxy)ethylamino]-4-methoxyphenyl]- is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of multiple functional groups, including a bromo group, dinitrophenyl group, azo linkage, cyanoethoxy group, hydroxyethyl group, and methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[2-(2-cyanoethoxy)ethylamino]-4-methoxyphenyl]- involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Azo Compound: The azo linkage is typically formed through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, followed by coupling with another aromatic compound.
Introduction of the Bromo and Dinitrophenyl Groups: The bromo and dinitrophenyl groups are introduced through electrophilic aromatic substitution reactions, where bromine and dinitrophenyl reagents are used.
Attachment of the Cyanoethoxy and Hydroxyethyl Groups: These groups are introduced through nucleophilic substitution reactions, where appropriate nucleophiles are used to replace leaving groups on the aromatic ring.
Final Formation of the Propanamide: The final step involves the formation of the propanamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[2-(2-cyanoethoxy)ethylamino]-4-methoxyphenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl and methoxyphenyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: The azo linkage can be reduced to form corresponding amines, and the nitro groups can be reduced to amines as well.
Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, forming larger molecules with extended conjugation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Coupling Reactions: Catalysts such as palladium or copper are used in coupling reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives.
Coupling Reactions: Formation of larger conjugated molecules.
Aplicaciones Científicas De Investigación
Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[2-(2-cyanoethoxy)ethylamino]-4-methoxyphenyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized as a dye or pigment in various industrial applications due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[2-(2-cyanoethoxy)ethylamino]-4-methoxyphenyl]- involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the azo linkage and nitro groups can undergo redox reactions, affecting cellular redox balance and signaling pathways. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions enables it to bind to specific proteins and enzymes, modulating their activity.
Comparación Con Compuestos Similares
Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[2-(2-cyanoethoxy)ethylamino]-4-methoxyphenyl]- can be compared with other similar compounds, such as:
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]: Similar structure but with different substituents, leading to variations in reactivity and applications.
Propanamide, 2-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-2-methyl: Different functional groups, resulting in distinct chemical properties and uses.
3-bromo-N-[2-({2-[(3-bromopropanoyl)amino]ethyl}disulfanyl)ethyl]propanamide:
Propiedades
Número CAS |
71701-29-6 |
|---|---|
Fórmula molecular |
C23H26BrN7O8 |
Peso molecular |
608.4 g/mol |
Nombre IUPAC |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[2-(2-cyanoethoxy)ethyl-(2-hydroxyethyl)amino]-4-methoxyphenyl]propanamide |
InChI |
InChI=1S/C23H26BrN7O8/c1-3-22(33)26-17-13-19(29(6-8-32)7-10-39-9-4-5-25)21(38-2)14-18(17)27-28-23-16(24)11-15(30(34)35)12-20(23)31(36)37/h11-14,32H,3-4,6-10H2,1-2H3,(H,26,33) |
Clave InChI |
KCFKGVXEMQXKGB-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCO)CCOCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




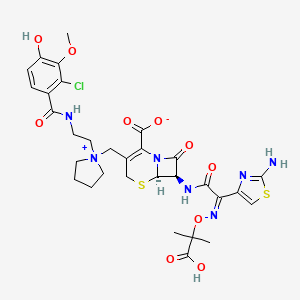
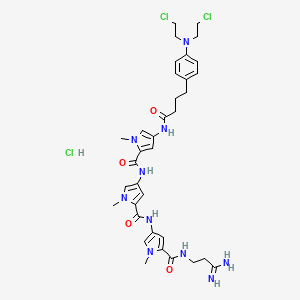

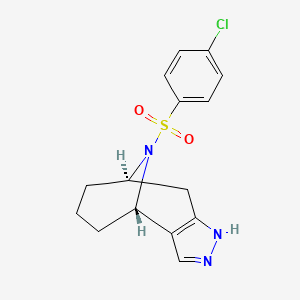
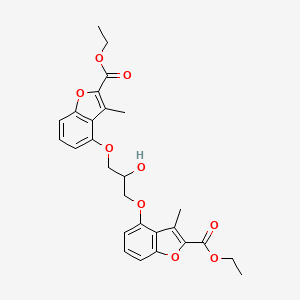
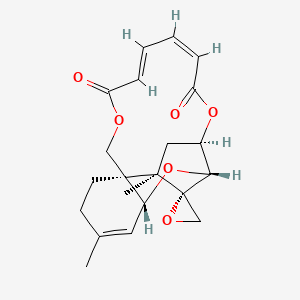
![N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12776338.png)
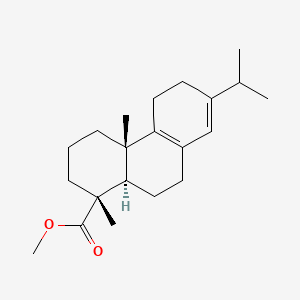

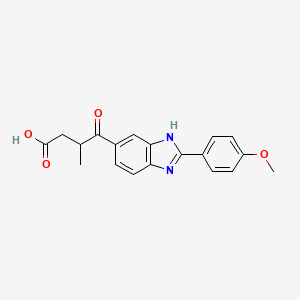

![2-(7-chloro-5-(111C)methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B12776377.png)
